molecular formula C10H9NO3 B11908221 4-methoxy-1H-indole-7-carboxylic acid

4-methoxy-1H-indole-7-carboxylic acid

Cat. No.: B11908221
M. Wt: 191.18 g/mol
InChI Key: LWCDWDRDMSUCGB-UHFFFAOYSA-N
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Description

4-Methoxy-1H-indole-7-carboxylic acid is a chemical compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are widely found in nature and are known for their diverse biological activities. The presence of a methoxy group at the 4-position and a carboxylic acid group at the 7-position of the indole ring makes this compound unique and potentially useful in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-1H-indole-7-carboxylic acid can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole ring . For this compound, the starting materials would include a 4-methoxyphenylhydrazine and a suitable carboxyl-containing aldehyde or ketone.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-1H-indole-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 4-hydroxy-1H-indole-7-carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride, AlCl₃) and specific solvents to facilitate the reaction.

Major Products

The major products formed from these reactions include various substituted indoles, hydroxylated derivatives, and reduced forms of the original compound.

Scientific Research Applications

4-Methoxy-1H-indole-7-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.

    Biology: It is used in the study of enzyme interactions and metabolic pathways involving indole compounds.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-methoxy-1H-indole-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy group and carboxylic acid group play crucial roles in binding to these targets, influencing the compound’s biological activity. The indole ring structure allows for interactions with various biological molecules, potentially affecting cellular signaling pathways and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-1H-indole-7-carboxylic acid: Similar structure but with a hydroxyl group instead of a methoxy group.

    4-Methoxy-1H-indole-2-carboxylic acid: Similar structure but with the carboxylic acid group at the 2-position instead of the 7-position.

Uniqueness

4-Methoxy-1H-indole-7-carboxylic acid is unique due to the specific positioning of the methoxy and carboxylic acid groups, which can influence its reactivity and biological activity. This unique structure allows for specific interactions with biological targets that may not be possible with other indole derivatives.

Properties

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

4-methoxy-1H-indole-7-carboxylic acid

InChI

InChI=1S/C10H9NO3/c1-14-8-3-2-7(10(12)13)9-6(8)4-5-11-9/h2-5,11H,1H3,(H,12,13)

InChI Key

LWCDWDRDMSUCGB-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=CNC2=C(C=C1)C(=O)O

Origin of Product

United States

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